

2-Acetamido-5-bromobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-Acetamido-5-bromobenzoic acid

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Technical Guide: 2-Acetamido-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Acetamido-5-bromobenzoic acid**, a key chemical intermediate. The document details its physicochemical properties, a standard synthesis protocol, and an analytical workflow, presented in a format tailored for scientific and research applications.

Core Compound Data

2-Acetamido-5-bromobenzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates an acetamido group and a bromine atom on the benzoic acid framework, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.

Physicochemical Properties

The fundamental properties of **2-Acetamido-5-bromobenzoic acid** are summarized in the table below. This quantitative data is essential for reaction planning, analytical method development, and quality control.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO ₃	[1]
Molecular Weight	258.07 g/mol	[1]
CAS Number	38985-79-4	[1]
IUPAC Name	2-acetamido-5-bromobenzoic acid	[1]
Appearance	White to off-white solid	[2]
Purity (by ¹ H NMR)	≥97.0%	[2]

Synthesis Protocol: N-Acetylation of 2-Amino-5-bromobenzoic Acid

The most common and direct route for the synthesis of **2-Acetamido-5-bromobenzoic acid** is through the N-acetylation of its corresponding amine precursor, 2-Amino-5-bromobenzoic acid. This reaction involves the introduction of an acetyl group to the nitrogen atom of the amino group.

Experimental Methodology

This protocol is adapted from established methods for the acetylation of aromatic amines.

Materials:

- 2-Amino-5-bromobenzoic acid
- Acetic anhydride
- Anhydrous pyridine
- Dichloromethane or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous pyridine.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Acetylation:** Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
- **Washing:** Transfer the diluted mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.
- **Drying:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Solvent Removal:** Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
- **Purification:** Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Acetamido-5-bromobenzoic acid**.

Analytical Workflow

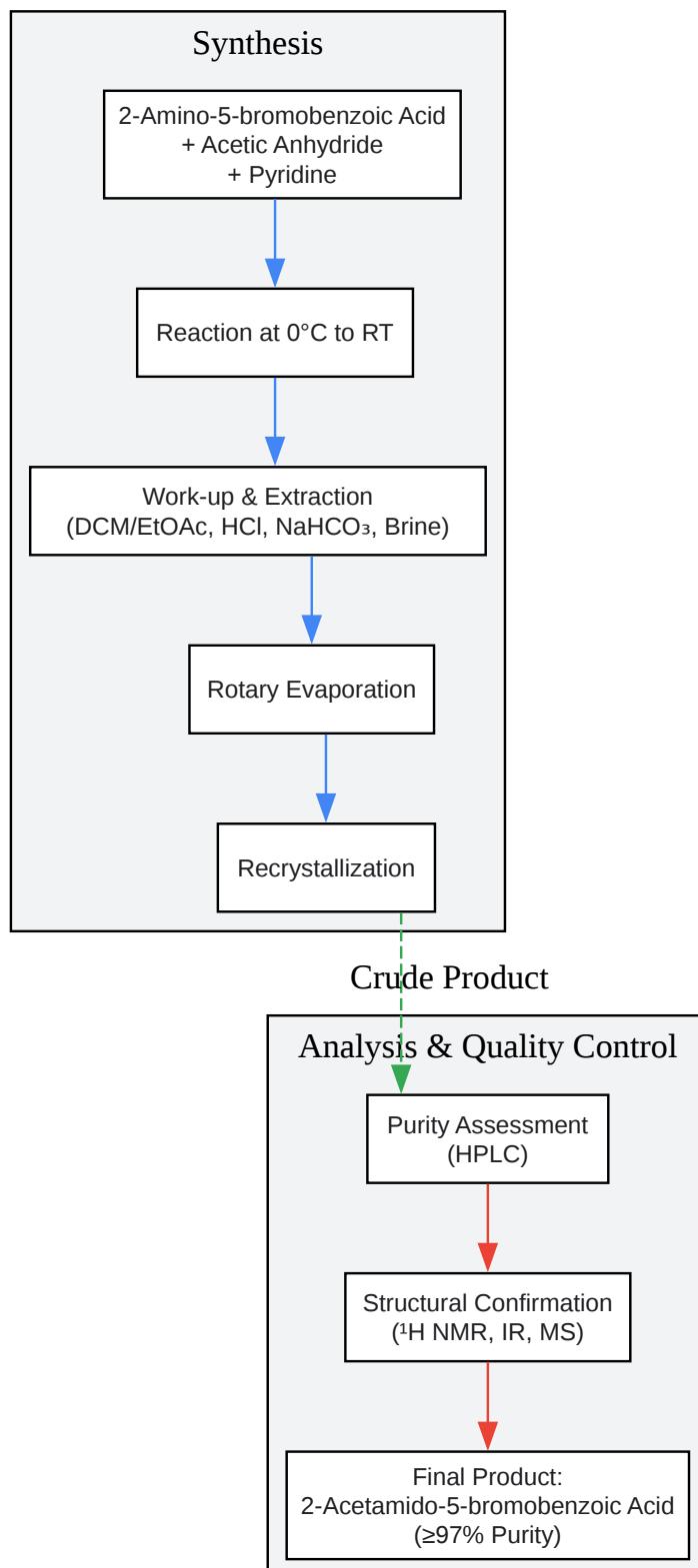
The identity and purity of the synthesized **2-Acetamido-5-bromobenzoic acid** must be confirmed through analytical methods. A typical workflow for characterization is outlined below.

Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the structure of the compound. The resulting spectrum should be consistent with the expected chemical shifts and integration values for the protons in the molecule.[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reverse-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts.

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, characterized product.



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Caption: Experimental workflow for the synthesis and analysis of **2-Acetamido-5-bromobenzoic acid**.

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References

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